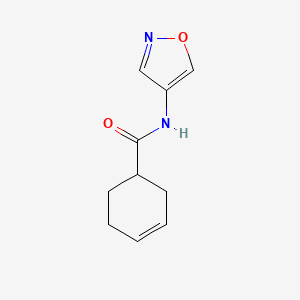

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-(1,2-oxazol-4-yl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(8-4-2-1-3-5-8)12-9-6-11-14-7-9/h1-2,6-8H,3-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTJBLUEEPNUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexene carboxamide moiety. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity. metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and green chemistry principles can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(isoxazol-4-yl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized to form different functional groups, such as nitro or hydroxyl derivatives.

Reduction: The compound can be reduced to form amine derivatives, which may exhibit different biological activities.

Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and infections.

Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide can be compared with other isoxazole-containing compounds, such as:

Isoxazole: The parent compound with a simple five-membered ring structure.

2,1-Benzisoxazole: A fused bicyclic compound with enhanced stability and biological activity.

Nitroisoxazole: An isoxazole derivative with a nitro group that exhibits different reactivity and biological properties.

The uniqueness of this compound lies in its combination of the isoxazole ring with a cyclohexene carboxamide moiety, which imparts distinct chemical and biological characteristics.

Biological Activity

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article synthesizes diverse research findings and data related to its biological activity, including case studies and relevant data tables.

Overview of Histone Deacetylases (HDACs)

Histone deacetylases play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been associated with various therapeutic effects, including anti-cancer properties, neuroprotection, and modulation of immune responses. The development of selective HDAC inhibitors is a significant focus in drug discovery.

This compound acts as an HDAC inhibitor, specifically targeting class I HDACs. Research indicates that this compound can significantly increase histone acetylation levels in neuronal cultures, which is indicative of its potential to promote cognitive functions and neuroprotection.

Key Findings from Research Studies

- Inhibition of HDAC Activity : In vitro studies have demonstrated that this compound effectively inhibits the enzymatic activity of HDACs, leading to increased acetylation of histones H3 and H4 in neuronal cells .

- Cognitive Enhancement : Animal models treated with this compound exhibited improved performance in memory tasks, suggesting a role in cognitive enhancement through epigenetic modulation .

- Neuroprotective Effects : The compound has shown promise in models of neurodegeneration, where it mitigated neuronal loss and improved survival rates under stress conditions .

Table 1: Biological Activity of this compound

| Study Reference | Biological Activity | Observations |

|---|---|---|

| HDAC Inhibition | Increased histone acetylation | |

| Cognitive Enhancement | Improved memory task performance | |

| Neuroprotection | Reduced neuronal apoptosis |

Case Studies

Case Study 1: Cognitive Enhancement in Rodent Models

In a study involving C57BL/6 mice, administration of this compound resulted in significant improvements in contextual fear conditioning tests. The treated group showed increased freezing behavior compared to controls, indicating enhanced memory retention .

Case Study 2: Neuroprotection Against Oxidative Stress

Another study focused on the neuroprotective effects of the compound under oxidative stress conditions induced by hydrogen peroxide. Mice treated with this compound displayed reduced levels of oxidative damage markers and improved neuronal survival compared to untreated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.